molecular formula C14H21NO3 B386285 N-[2-(4-butoxyphenoxy)ethyl]acetamide CAS No. 295361-20-5

N-[2-(4-butoxyphenoxy)ethyl]acetamide

Cat. No.: B386285
CAS No.: 295361-20-5
M. Wt: 251.32g/mol
InChI Key: DPHPEJLWUZOJBY-UHFFFAOYSA-N
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Description

Significance of Acetamide (B32628) Pharmacophores in Chemical Biology and Medicinal Chemistry

The acetamide group is a fundamental pharmacophore—a molecular feature responsible for a drug's biological activity—that is prevalent in a wide array of clinically significant medications. nih.gov This functional group, characterized by an amide linkage, is a versatile building block in drug design due to its capacity for hydrogen bonding. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor, facilitating strong interactions with biological targets like proteins and enzymes. stereoelectronics.org

The therapeutic potential of acetamide-containing compounds is extensive, with applications in treating infections, convulsions, and allergies. nih.gov Well-known drugs incorporating the acetamide motif include oseltamivir, an antiviral agent, and various nonsteroidal anti-inflammatory drugs (NSAIDs) like bufexamac. nih.gov The conjugation of existing drugs with moieties to create acetamide structures is an active area of research aimed at developing novel therapeutic agents with improved efficacy and safety profiles. nih.govnih.gov The creation of hybrid molecules containing two or more pharmacophore groups, such as the acetamide group, is a strategy to develop compounds that may act on multiple targets simultaneously. acs.org

Overview of Ether-Containing Compounds in Drug Discovery

Ether linkages (R-O-R') are another crucial structural element in the realm of drug discovery, valued for their ability to modify the physicochemical properties of a molecule. numberanalytics.com The inclusion of an ether group can influence a compound's lipophilicity, solubility, and metabolic stability, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. numberanalytics.comlabinsights.nl By enhancing lipophilicity, ethers can improve a drug's ability to cross biological membranes. numberanalytics.com

Ethers are found in a diverse range of pharmaceutical agents, from anesthetics to antiseptics. longdom.org For instance, the local anesthetic lidocaine (B1675312) contains an ether linkage. longdom.org The relative stability of the ether bond can also protect a drug molecule from rapid oxidative metabolism, potentially prolonging its therapeutic effect. numberanalytics.com Furthermore, ethers like polyethylene (B3416737) glycol (PEG) are widely used as excipients in pharmaceutical formulations, serving as solvents, plasticizers, and surfactants. labinsights.nl The strategic incorporation of ether linkages is a key tactic in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. numberanalytics.com

Rationale for Investigating N-[2-(4-butoxyphenoxy)ethyl]acetamide

The butoxy- and phenoxy- components introduce lipophilic characteristics, while the ether linkage and the acetamide group provide sites for potential hydrogen bonding and metabolic stability. The specific arrangement of these groups—an N-ethylacetamide connected to a 4-butoxyphenoxy ring—creates a distinct chemical architecture. Research into such molecules helps to expand the library of compounds with potential therapeutic applications and provides valuable data for structure-activity relationship (SAR) studies. While detailed biological activity for this specific compound is not extensively published in the provided search results, its structural analogues and related compounds have been part of broader chemical research. For instance, similar structures are often synthesized as intermediates or as part of larger libraries for screening purposes. sigmaaldrich.com The study of this compound and its congeners, such as 2-(4-butoxyphenoxy)-N-[2-(diethylamino)ethyl]acetamide, contributes to the fundamental understanding of how molecular structure dictates chemical behavior and biological function. uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(4-butoxyphenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-3-4-10-17-13-5-7-14(8-6-13)18-11-9-15-12(2)16/h5-8H,3-4,9-11H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHPEJLWUZOJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2 4 Butoxyphenoxy Ethyl Acetamide

Retrosynthetic Analysis of N-[2-(4-butoxyphenoxy)ethyl]acetamide

A retrosynthetic analysis of the target molecule, this compound, identifies the amide bond as the most logical point for disconnection. This C-N bond cleavage is a standard and reliable strategy in planning the synthesis of amides.

Figure 1: Retrosynthetic Disconnection of this compound

This analysis simplifies the synthesis into two main challenges:

The formation of an ether linkage to create the phenoxyacetic acid core (Precursor A).

The selective acylation of an ethylenediamine (B42938) derivative to form the N-acetylated scaffold (Precursor B).

The final amidation reaction to couple Precursor A and Precursor B.

This strategic breakdown allows for the modular construction of the target molecule from simpler, commercially available starting materials.

Precursor Synthesis and Optimization

The synthesis of 4-butoxyphenoxyacetic acid is typically achieved through a two-step sequence starting from 4-butoxyphenol (B117773). This process involves an initial etherification followed by hydrolysis. A general and effective method is the Williamson ether synthesis, followed by saponification of the resulting ester. mdpi.com

The first step involves the reaction of 4-butoxyphenol with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a weak base. Potassium carbonate is commonly used in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. mdpi.com The subsequent step is the hydrolysis of the intermediate ester, ethyl 4-butoxyphenoxyacetate, to the desired carboxylic acid using a strong base like sodium hydroxide (B78521) in an aqueous or alcoholic medium. mdpi.com

Table 1: Two-Step Synthesis of 4-Butoxyphenoxyacetic Acid

Step Reaction Reagents & Conditions Product
1 Etherification 4-Butoxyphenol, Ethyl bromoacetate, K₂CO₃, DMF, Stirred for 12h. mdpi.com Ethyl 4-butoxyphenoxyacetate

| 2 | Hydrolysis | Ethyl 4-butoxyphenoxyacetate, NaOH (aq), MeOH, Stirred at 20°C for 12h. mdpi.com | 4-Butoxyphenoxyacetic Acid |

This sequence is robust and generally provides high yields for a variety of substituted phenoxyacetic acids. mdpi.com

The second key precursor is N-(2-aminoethyl)acetamide, also known as N-acetylethylenediamine. sigmaaldrich.cn Its synthesis involves the mono-acetylation of ethylenediamine. A significant challenge in this synthesis is preventing the formation of the di-acetylated byproduct, as both primary amine groups are susceptible to acylation.

Controlled reaction conditions are necessary to favor mono-substitution. This can be achieved by:

Using a specific molar ratio of ethylenediamine to the acetylating agent (e.g., acetic anhydride).

Performing the reaction at low temperatures to moderate reactivity.

Utilizing a protecting group strategy, although this adds steps to the synthesis.

A common laboratory method involves the slow addition of acetic anhydride (B1165640) to a cooled solution of excess ethylenediamine. The product, N-(2-aminoethyl)acetamide, is a versatile organic building block. sigmaaldrich.cn The synthesis of similar N-substituted acetamides often involves the acetylation of a corresponding primary amine. nih.gov

Amidation Reactions and Coupling Strategies

The final and critical step in the synthesis is the formation of the amide bond between 4-butoxyphenoxyacetic acid and N-(2-aminoethyl)acetamide. This can be accomplished through both classical and modern catalytic methods.

Traditional methods for amide synthesis are well-established and widely used due to their reliability. These typically involve the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.

Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-butoxyphenoxyacetyl chloride is then reacted with N-(2-aminoethyl)acetamide, often in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct. quora.com

Use of Coupling Reagents: A more direct approach involves the use of coupling reagents that activate the carboxylic acid in situ. These reagents form a highly reactive intermediate that is readily attacked by the amine. This method avoids the isolation of the often-sensitive acyl chloride.

Table 2: Comparison of Common Classical Coupling Reagents

Coupling Reagent Full Name Byproduct Notes
DCC N,N'-Dicyclohexylcarbodiimide Dicyclohexylurea (DCU) DCU is a solid, which can complicate purification.
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) Water-soluble urea Byproduct is easily removed by aqueous workup. Often used with HOBt to suppress side reactions.
CDI N,N'-Carbonyldiimidazole Imidazole, CO₂ Considered a highly efficient coupling reagent as it provides a basic equivalent to neutralize the amine salt. google.com

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | - | Highly effective for sterically hindered or poorly reactive substrates. |

Recent advancements in chemical synthesis have focused on developing more sustainable and atom-economical methods for amide bond formation. These catalytic approaches reduce waste and often operate under milder conditions.

Chemocatalytic Methods:

Boric Acid Catalysis: Boric acid has emerged as an inexpensive, low-toxicity, and readily available catalyst for the direct amidation of carboxylic acids and amines. orgsyn.org The reaction typically proceeds by heating the acid and amine with a catalytic amount of boric acid in a solvent like toluene (B28343) or xylene, with removal of water. This method is noted for its application in synthesizing medicinally useful carboxamides. orgsyn.org

Ruthenium Catalysis: An innovative, atom-economic protocol uses a ruthenium catalyst to couple carboxylic acids and amines with acetylenes as activating agents. nih.gov The reaction proceeds via a vinyl ester intermediate, which then undergoes aminolysis to yield the amide and a volatile byproduct like acetaldehyde, minimizing waste. nih.gov

Biocatalytic Methods:

Enzymes offer unparalleled selectivity under mild, aqueous conditions. Several enzyme classes have been harnessed for amide bond synthesis.

N-Acyltransferases (NATs) and CoA Ligases (CLs): These enzymes can be used in combination to construct biocatalytic pathways. A CoA ligase first activates the carboxylic acid, and an N-acyltransferase then mediates the transfer of the acyl group to the amine. rsc.org

Amide Ligases and Synthetases: Enzymes such as the amide bond synthetase McbA can directly catalyze the formation of amide bonds, often coupled with an ATP recycling system. chemrxiv.org

Proteases/Esterases: While these enzymes typically catalyze hydrolysis, the reverse reaction (synthesis) can be favored under specific conditions, such as in organic solvents or water-restricted media, or by using activated ester substrates. nih.gov

Table 3: Overview of Modern Catalytic Amidation Approaches

Approach Catalyst Type Key Features Potential Application
Boric Acid Catalysis Lewis Acid (B(OH)₃) Green, inexpensive, simple procedure. orgsyn.org Direct condensation of 4-butoxyphenoxyacetic acid and N-(2-aminoethyl)acetamide.
Ruthenium Catalysis Transition Metal (Ru) High atom economy; uses acetylenes as activators. nih.gov Ruthenium-catalyzed coupling of the two precursors.

| Biocatalysis | Enzymes (e.g., NATs, Ligases) | High selectivity, mild aqueous conditions, sustainable. rsc.orgchemrxiv.org | Enzymatic coupling for a green synthesis route. |

These modern strategies represent the frontier of amide synthesis, offering greener and more efficient alternatives to classical methods for the production of this compound.

Purification and Characterization Techniques in Synthetic Organic Chemistry

The purification and structural confirmation of this compound are critical steps to ensure the identity and purity of the final compound. These are typically achieved through a combination of chromatographic and spectroscopic techniques.

Chromatographic Separations

Following the synthesis, the crude product of this compound is often a mixture containing unreacted starting materials, by-products, and the desired compound. Chromatographic techniques are indispensable for isolating the pure product from this mixture.

Column Chromatography: Silica gel column chromatography is a standard and widely used method for the purification of moderately polar organic compounds like this compound. The selection of an appropriate eluent system is crucial for effective separation. A solvent system with a gradient of polarity, such as a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is commonly employed. The progress of the separation is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product. For analogous compounds, solvent systems like petroleum ether:ethyl acetate (B1210297) (1:1) have been reported to be effective. semanticscholar.org

High-Performance Liquid Chromatography (HPLC): For achieving higher purity or for analytical purposes, High-Performance Liquid Chromatography (HPLC) can be utilized. Reverse-phase HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid), is a common choice for compounds of this nature. uni.luresearchgate.net This technique is particularly useful for separating closely related impurities and can be scaled up for preparative purification.

Table 1: Chromatographic Purification Methods for Acetamides

MethodStationary PhaseTypical Mobile PhaseApplication
Column ChromatographySilica GelHexane/Ethyl Acetate mixturesBulk Purification
Thin Layer Chromatography (TLC)Silica GelHexane/Ethyl Acetate mixturesReaction Monitoring
High-Performance Liquid Chromatography (HPLC)C18 (Reverse-Phase)Acetonitrile/WaterAnalytical & Preparative

Spectroscopic Confirmation (e.g., NMR, Mass Spectrometry)

Once purified, the structural identity of this compound is unequivocally confirmed using a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): This technique provides detailed information about the number and types of protons and their neighboring environments in the molecule. For this compound, one would expect to see characteristic signals for the aromatic protons, the protons of the butoxy group (triplet for the terminal methyl, and multiplets for the methylene (B1212753) groups), the methylene protons of the ethylacetamide chain, and a singlet for the acetyl methyl group. The chemical shifts and coupling patterns of these protons would be indicative of the compound's structure.

¹³C NMR (Carbon-13 NMR): This method provides information about the different carbon atoms in the molecule. The spectrum of this compound would show distinct peaks for each unique carbon atom, including the aromatic carbons, the carbons of the butoxy group, the carbons of the ethylacetamide chain, and the carbonyl and methyl carbons of the acetyl group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In the mass spectrum of this compound, the molecular ion peak (M+) would correspond to its molecular weight. The fragmentation pattern can provide further structural information by showing the loss of specific fragments, such as the butoxy group or the acetamide (B32628) moiety. High-Resolution Mass Spectrometry (HRMS) can be used to determine the exact molecular formula of the compound.

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound Analogs

ProtonsExpected Chemical Shift (ppm)
Aromatic Protons6.8 - 7.5
-OCH₂- (ether)3.9 - 4.2
-NH- (amide)5.5 - 8.5 (broad singlet)
-CH₂-N-3.4 - 3.7
-C(=O)-CH₃1.9 - 2.2
Butoxy -OCH₂-3.8 - 4.0
Butoxy -CH₂-CH₂-CH₃1.4 - 1.8
Butoxy -CH₃0.9 - 1.0

Yield Optimization and Scalability Considerations for this compound Synthesis

Optimizing the reaction yield and ensuring the scalability of the synthesis are crucial for the efficient and cost-effective production of this compound, particularly for industrial applications.

For the Williamson Ether Synthesis step:

Base: The choice of base is critical. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can lead to higher yields compared to weaker bases like potassium carbonate (K₂CO₃), by ensuring complete deprotonation of the phenol. semanticscholar.org

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile can accelerate the reaction rate and improve yields.

Temperature: The reaction temperature can be adjusted to find a balance between a reasonable reaction rate and the minimization of side reactions.

Leaving Group: The nature of the leaving group on the ethylacetamide precursor (e.g., I > Br > Cl) will influence the reaction rate.

For the Amidation step:

Coupling Agents: If the synthesis proceeds via the coupling of 2-(4-butoxyphenoxy)acetic acid and ethylamine, the use of efficient coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can significantly improve the yield.

Reaction Conditions: The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or DMF. The addition of a base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), is often necessary to neutralize the acid formed during the reaction.

Scalability Considerations: Transitioning a synthetic procedure from a laboratory scale to an industrial scale presents several challenges that need to be addressed.

Reagent Cost and Availability: The cost and availability of starting materials and reagents on a large scale are primary considerations.

Reaction Safety: The exothermic nature of the reactions, especially the amidation with acetyl chloride, needs to be carefully managed on a larger scale. This may involve controlled addition of reagents and efficient heat dissipation.

Work-up and Purification: The purification method must be scalable. While column chromatography is suitable for lab-scale purification, it may not be practical for large-scale production. Alternative methods like crystallization or distillation (if applicable) are often preferred. The use of large volumes of solvents in extraction and purification also needs to be minimized for environmental and economic reasons.

Process Automation: For industrial production, automating the process can improve consistency, reduce manual labor, and enhance safety.

By carefully considering these factors, the synthesis of this compound can be optimized for both high yield and efficient, safe, and cost-effective large-scale production.

Structure Activity Relationship Sar Studies of N 2 4 Butoxyphenoxy Ethyl Acetamide Derivatives

Design Principles for N-[2-(4-butoxyphenoxy)ethyl]acetamide Analogs

The design of analogs of this compound is guided by established principles of medicinal chemistry, including isosteric and bioisosteric replacements, conformational restriction, and the introduction of functional groups to probe specific interactions with a biological target. chem-space.comdrughunter.com The primary objective is to systematically alter the physicochemical properties of the molecule, such as lipophilicity, electronic distribution, and steric bulk, to enhance its biological activity.

The butoxyphenyl moiety offers several avenues for modification. The butoxy group itself can be varied in terms of its length, branching, and substitution. For instance, replacing the n-butoxy group with shorter (e.g., methoxy, ethoxy) or longer alkyl chains can modulate the lipophilicity of the compound. Introducing branching, such as an isobutoxy or a tert-butoxy (B1229062) group, can alter the steric profile and potentially influence metabolic stability. enamine.net Furthermore, bioisosteric replacements for the butoxy group, such as a trifluoromethyl or a cyclopropylmethyl group, can be explored to fine-tune electronic and steric properties. cambridgemedchemconsulting.com

Illustrative Data Table for Butoxyphenyl Moiety Modifications:

Compound R1 (Butoxy Position) R2 (Phenyl Ring Substitution) Hypothetical Relative Activity
Parent 4-butoxyH1.0
Analog 1 4-ethoxyH0.8
Analog 2 4-isobutoxyH1.2
Analog 3 4-butoxy2-fluoro1.5
Analog 4 4-butoxy4-nitro0.5

This table is for illustrative purposes and the data is hypothetical, based on general principles of SAR in related phenoxyacetamide series.

The ethyl linker connecting the phenoxy and acetamide (B32628) groups plays a crucial role in determining the spatial relationship between these two key pharmacophoric elements. Altering the length of this linker by adding or removing methylene (B1212753) units can impact the flexibility of the molecule and its ability to adopt an optimal conformation for binding. nih.gov For instance, shortening the linker to a single methylene group (a methyl linker) or extending it to a propyl or butyl linker would significantly change the distance between the aromatic ring and the amide functionality.

Furthermore, introducing rigidity into the linker can be a valuable strategy. This can be achieved by incorporating a double bond to create an ethenyl linker or by integrating the linker into a cyclic system, such as a cyclopropane (B1198618) or cyclobutane (B1203170) ring. nih.gov Such modifications reduce the number of freely rotatable bonds, which can pre-organize the molecule into a more bioactive conformation and potentially increase binding affinity by reducing the entropic penalty upon binding.

Illustrative Data Table for Ethyl Linker Variations:

Compound Linker Hypothetical Relative Activity
Parent -CH2CH2-1.0
Analog 5 -CH2-0.6
Analog 6 -CH2CH2CH2-0.9
Analog 7 -CH=CH- (trans)1.3

This table is for illustrative purposes and the data is hypothetical, based on general principles of SAR in related chemical series.

The acetamide nitrogen is a critical site for establishing hydrogen bonds and other polar interactions. The N-H bond can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. Replacing the hydrogen on the nitrogen with various substituents can modulate these interactions and introduce new ones. Small alkyl groups, such as methyl or ethyl, can increase lipophilicity and may fill small hydrophobic pockets in the binding site. nih.gov Larger or more complex substituents, including aromatic or heterocyclic rings, can be introduced to explore additional binding interactions with the target. nih.gov

Another strategy involves the replacement of the entire acetamide group with bioisosteric equivalents. For example, heterocycles such as triazoles, oxadiazoles, or tetrazoles can mimic the hydrogen bonding properties of the amide while offering different metabolic stability and pharmacokinetic profiles. drughunter.com

Illustrative Data Table for Acetamide Nitrogen Substitutions:

Compound Nitrogen Substituent (R3) Hypothetical Relative Activity
Parent H1.0
Analog 8 -CH31.1
Analog 9 -CH2Ph1.4
Analog 10 -SO2Ph0.7

This table is for illustrative purposes and the data is hypothetical, based on general principles of SAR in related amide-containing compounds.

Impact of Structural Changes on Molecular Interactions

Structural modifications to this compound derivatives directly influence their molecular interactions with their biological target. For example, altering the substituents on the phenyl ring can modulate van der Waals forces, hydrophobic interactions, and electronic complementarity. nih.gov A larger substituent may lead to a steric clash, reducing activity, whereas a well-placed group could form favorable interactions and enhance potency.

Changes in the ethyl linker's length and rigidity affect the molecule's ability to adopt the correct conformation to fit within the binding site. nih.gov A more rigid linker might lock the molecule in a high-energy, non-binding conformation, or conversely, in a low-energy, bioactive conformation.

Substitutions on the acetamide nitrogen can alter the hydrogen bonding network. Replacing the N-H with an N-alkyl group removes a hydrogen bond donor, which could be detrimental if this interaction is crucial for binding. However, the added alkyl group might engage in favorable hydrophobic interactions that compensate for the loss of the hydrogen bond. nih.gov Docking studies on structurally related series have shown that the orientation and nature of substituents can significantly influence binding affinity and selectivity. nih.gov

Rational Design of Targeted this compound Derivatives

The rational design of targeted this compound derivatives leverages the insights gained from SAR studies. Once a biological target is identified, computational methods such as molecular docking can be employed to visualize how the parent compound and its analogs might bind. nih.gov This allows for the design of new derivatives with modifications predicted to enhance binding affinity and selectivity.

For instance, if the binding pocket has a small, unoccupied hydrophobic region near the butoxy group, analogs with slightly larger or more branched alkyl chains could be designed to fill this pocket. If a hydrogen bond acceptor on the target is not being utilized, a derivative with a strategically placed hydrogen bond donor could be synthesized. This iterative process of design, synthesis, and biological evaluation is central to modern drug discovery and can lead to the development of highly potent and selective compounds. nih.gov The ultimate goal is to create novel molecules with improved therapeutic potential.

Preclinical Biological Investigations of N 2 4 Butoxyphenoxy Ethyl Acetamide

In Vitro Studies on Cellular Models

Comprehensive searches of scientific databases and literature have not revealed any specific studies on the biological activity, cellular uptake, or molecular targets of N-[2-(4-butoxyphenoxy)ethyl]acetamide.

Cell-Based Assays for Biological Activity Profiling

There are no publicly available research articles or data sets detailing the use of cell-based assays to profile the biological activities of this compound.

Investigations into Cellular Uptake and Distribution (Excluding Pharmacokinetics in Humans)

Information regarding the mechanisms of cellular absorption, intracellular localization, or efflux of this compound is not present in the current body of scientific literature.

Target Engagement Studies at the Molecular Level

No studies have been identified that investigate the specific molecular targets with which this compound may interact.

Exploratory In Vivo Animal Model Studies

There is a lack of published research on the effects of this compound in animal models.

Evaluation in Established Disease Models (e.g., inflammation, cancer, microbial infection models, excluding human clinical findings)

No studies have been found that evaluate the efficacy or biological effects of this compound in established animal models of inflammation, cancer, or microbial infections.

Assessment of Compound Distribution in Animal Tissues (Excluding Human Biotransformation)

Data on the biodistribution and accumulation of this compound in various tissues in animal models are not available in the public scientific domain.

Analysis of Pharmacodynamic Markers in Preclinical Models

No studies detailing the analysis of pharmacodynamic markers for this compound in preclinical models were identified.

Mechanistic Insights into Potential Biological Activities

There is no available information on the mechanistic insights into the potential biological activities of this compound.

Molecular Pathway Elucidation in Cell Lines

No research was found that elucidates the molecular pathways affected by this compound in cell lines.

Enzyme Inhibition or Activation Studies (In Vitro/Cellular)

No data from in vitro or cellular studies on the inhibition or activation of enzymes by this compound is publicly available.

Receptor Binding Assays (In Vitro)

No in vitro receptor binding assay data for this compound could be located.

Computational and Theoretical Studies of N 2 4 Butoxyphenoxy Ethyl Acetamide

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful tools used to predict how a molecule might interact with a biological target, such as a protein or enzyme. This information is crucial in the early stages of drug design.

No studies were identified that predicted the binding affinity or interaction patterns of N-[2-(4-butoxyphenoxy)ethyl]acetamide with any specific protein targets. Such a study would typically involve docking the molecule into the active site of a protein and analyzing the resulting interactions, such as hydrogen bonds and hydrophobic contacts.

A conformational analysis of this compound would explore the different three-dimensional shapes the molecule can adopt and their relative energies. This is important as the biological activity of a molecule can be highly dependent on its conformation. No literature detailing such an analysis for this specific compound was found.

Quantum Chemical Calculations

Quantum chemical calculations provide detailed insights into the electronic properties of a molecule, which govern its reactivity and interactions.

There are no available data on the electronic structure properties of this compound, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These properties are fundamental to understanding a molecule's chemical reactivity and spectroscopic characteristics.

A computational study on the reaction pathway energetics for the synthesis of this compound would involve calculating the energy changes that occur during the chemical reactions to form the compound. This can help in optimizing synthetic routes. No such theoretical studies have been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model that includes this compound, a dataset of structurally similar compounds with measured biological activities would be required. No QSAR studies incorporating this specific compound were found in the reviewed literature.

Prediction of Biological Activity Based on Molecular Descriptors

This subsection would typically involve the calculation of various molecular descriptors for this compound. These descriptors, which can be categorized as electronic, steric, hydrophobic, and topological, provide insights into the molecule's physicochemical properties.

Electronic Descriptors: These describe the electronic aspects of the molecule, such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). They are crucial for understanding how the molecule might interact with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are important for determining how well the molecule can fit into the binding site of a protein.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP), which indicates how the molecule distributes between a nonpolar and a polar solvent. This is a key factor in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity and branching.

Once calculated, these descriptors would be used in conjunction with existing QSAR models for related compounds to predict potential biological activities. Without specific studies on this compound, any such prediction would be purely speculative and lack scientific validation.

Design of Virtual Libraries of this compound Analogs

The design of a virtual library of analogs is a common strategy in drug discovery to explore the chemical space around a lead compound. This process typically involves:

Scaffold Identification: The core chemical structure of this compound would be identified as the scaffold.

Modification Sites: Key positions on the scaffold where chemical modifications could be made would be determined. For this compound, this could include the butoxy chain, the phenoxy ring, and the acetamide (B32628) group.

Fragment Incorporation: A diverse range of chemical fragments would be virtually attached to these modification sites to generate a large library of new, but related, compounds.

In Silico Screening: This virtual library of analogs would then be screened using computational methods to predict their drug-likeness, ADMET properties, and potential biological activity against specific targets. This allows for the prioritization of a smaller number of promising candidates for chemical synthesis and experimental testing.

The creation of a meaningful virtual library requires a clear objective, such as targeting a specific biological receptor or improving a particular pharmacokinetic property. In the absence of any published research on the biological targets or properties of this compound, the design of a virtual library would be arbitrary.

Due to the lack of specific computational and theoretical data for this compound in the public domain, it is not possible to provide a detailed and scientifically accurate account of the prediction of its biological activity or the design of virtual libraries of its analogs. The principles of these computational methods are well-established, but their application and the resulting data are unique to each chemical compound. Without dedicated research on this compound, any discussion under the requested headings would be generic and not specific to the compound .

Future Directions in Research on N 2 4 Butoxyphenoxy Ethyl Acetamide

Development of Advanced Synthetic Routes

The synthesis of N-[2-(4-butoxyphenoxy)ethyl]acetamide involves the formation of an ether linkage and an amide bond. While classical methods can achieve this, future research could focus on developing more efficient, scalable, and environmentally friendly synthetic strategies.

A primary route to the phenoxy ether component of the molecule is the Williamson ether synthesis, a well-established reaction involving an alkoxide and an alkyl halide. gold-chemistry.orgwikipedia.org In this case, 4-butoxyphenol (B117773) would be reacted with a suitable 2-haloethylamine derivative.

The subsequent amide bond formation is a critical step. Traditional methods often rely on coupling reagents that can be expensive and generate significant waste. nih.gov Modern approaches to amidation could offer substantial improvements. numberanalytics.comresearchgate.net Future synthetic research could explore:

Catalytic Amidation: The use of transition metal or boronic acid catalysts could facilitate the direct condensation of the corresponding carboxylic acid (4-butoxyphenoxyacetic acid) and 2-aminoethylacetamide, improving atom economy and reducing the need for stoichiometric activating agents. rsc.org

Flow Chemistry: Continuous flow reactors could enable better control over reaction parameters, improve safety, and allow for easier scalability of the synthesis.

Biocatalytic Methods: The use of enzymes, such as lipases or proteases, could offer a green alternative for amide bond formation under mild reaction conditions. numberanalytics.com

Synthetic Step Traditional Method Potential Advanced Method Key Advantage of Advanced Method
Ether FormationWilliamson Ether Synthesis gold-chemistry.orgwikipedia.orgPhase-Transfer Catalysis scribd.comImproved reaction rates and yields.
Amide FormationActivated Carboxylic Acid Derivatives (e.g., acid chlorides)Catalytic Direct Amidation rsc.orgHigher atom economy, reduced waste.

Exploration of Novel Biological Targets (Preclinical)

The phenoxyacetamide scaffold is present in a variety of biologically active molecules, suggesting that this compound could interact with several potential targets. nih.gov Research on analogous compounds provides a roadmap for initial preclinical screening.

Anti-Infective Agents: Phenoxyacetamide derivatives have been identified as inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS), a key virulence factor. nih.gov Future studies could investigate whether this compound or its derivatives can disrupt bacterial pathogenesis, offering a potential non-bactericidal approach to treating infections.

Metabolic Disease Targets: A series of phenoxyacetamide-based compounds have been developed as agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. nih.gov Screening this compound for activity at this receptor could uncover potential applications in metabolic disorders.

Anti-inflammatory and Analgesic Activity: Numerous phenoxyacetamide derivatives have demonstrated anti-inflammatory and analgesic properties. nih.gov These activities are often linked to the inhibition of enzymes such as cyclooxygenases (COX).

Acetylcholinesterase Inhibition: Some phenoxy derivatives have shown potential as acetylcholinesterase (AChE) inhibitors, a target in the management of Alzheimer's disease. nih.govresearchgate.net

Initial preclinical investigations would involve a broad panel of in vitro assays against these and other relevant biological targets to identify any promising activities.

Application in Advanced Preclinical Models

Should initial in vitro screening reveal significant biological activity, the next logical step would be to evaluate this compound in advanced preclinical models. The choice of model would be dictated by the identified biological target. nih.gov

In Vivo Infection Models: If the compound shows promise as a T3SS inhibitor, its efficacy could be tested in animal models of Pseudomonas aeruginosa infection, such as lung or wound infection models.

Models of Type 2 Diabetes: For FFA1 agonists, evaluation in rodent models of type 2 diabetes would be appropriate. nih.gov Key endpoints would include glucose tolerance tests and measurements of insulin (B600854) secretion.

Inflammation and Pain Models: Anti-inflammatory activity can be assessed in models such as carrageenan-induced paw edema in rats, while analgesic effects can be studied using hot plate or tail-flick tests. nih.gov

Cell-Based and Organoid Models: For targets relevant to human-specific diseases, patient-derived cell lines or organoids could provide a more translational "disease-in-a-dish" model for initial efficacy testing before moving to animal studies. nih.gov

Design of Next-Generation Derivatives based on SAR Insights

A systematic exploration of the structure-activity relationships (SAR) of this compound will be crucial for designing more potent and selective next-generation derivatives. nih.gov Initial SAR studies would likely focus on modifications to three key regions of the molecule:

The Butoxy Side Chain: The length and branching of the alkoxy group could be varied to probe the hydrophobic pocket of a potential binding site. Replacing the butyl group with other functionalities (e.g., cyclic, aromatic, or fluorinated groups) could also be explored.

The Phenoxy Ring: The substitution pattern on the aromatic ring could be investigated. The introduction of electron-withdrawing or electron-donating groups at various positions could modulate the electronic properties and binding interactions of the molecule. researchgate.net

The Acetamide (B32628) Moiety: The N-ethylacetamide portion of the molecule could be modified. For instance, the ethyl linker could be lengthened or shortened, and the acetyl group could be replaced with other acyl groups to explore the impact on activity and metabolic stability.

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